molecular formula C8H7BrF2O B1406221 2-Bromo-6-(difluoromethyl)anisole CAS No. 1261775-75-0

2-Bromo-6-(difluoromethyl)anisole

Cat. No. B1406221
CAS RN: 1261775-75-0
M. Wt: 237.04 g/mol
InChI Key: KLTSSOUZCUPXSL-UHFFFAOYSA-N
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Description

“2-Bromo-6-(difluoromethyl)anisole” is a chemical compound with the molecular formula C8H7BrF2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(difluoromethyl)anisole” can be represented by the InChI code: 1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-6-(difluoromethyl)anisole” are not available, bromoanisoles are known to be used as coupling partners in metal-catalyzed coupling reactions, including Heck reactions, Buchwald-Hartwig coupling, Suzuki couplings, and Ullmann condensations .


Physical And Chemical Properties Analysis

“2-Bromo-6-(difluoromethyl)anisole” has a molecular weight of 237.04 g/mol . It is a solid substance and should be stored in a refrigerator .

Scientific Research Applications

Environmental Presence and Origin

  • Halogenated anisoles like 2-Bromo-6-(difluoromethyl)anisole are prevalent in the environment but not produced in significant technical quantities. Research suggests a biogenic origin for bromoanisoles, highlighting their natural occurrence in the marine troposphere of the Atlantic Ocean (Führer & Ballschmiter, 1998).

Chemical Transformation and Catalysis

  • Studies have focused on the hydrogen-transfer hydrodehalogenation of brominated anisoles, including derivatives like 2-Bromo-6-(difluoromethyl)anisole. This process, which involves removing halogen atoms using a palladium catalyst, is significant in organic synthesis and environmental remediation (Ukisu, 2019).
  • Anodic bromination studies have also been conducted on anisoles, revealing insights into regioselectivity and efficiency in bromination reactions, important in synthetic chemistry (Taniguchi, Yano, Yamaguchi, & Yasukouchi, 1982).

Molecular and Spectral Analysis

  • Vibrational spectra and torsional barriers of anisole derivatives, including halogenated ones like 2-Bromo-6-(difluoromethyl)anisole, have been analyzed to understand their molecular structures and behavior. This research aids in the understanding of molecular interactions and stability (Owen & Hester, 1969).

Crystal Structure and Supramolecular Interactions

  • Crystal structure studies of anisole derivatives, including those with bromo and difluoromethyl groups, offer insights into their molecular packing and interactions. These findings have implications for material science and molecular engineering (Nestler, Schwarzer, & Gruber, 2018).

Bioisostere and Drug Design Applications

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

While specific future directions for “2-Bromo-6-(difluoromethyl)anisole” are not available, bromoanisoles are generally used in various industrial processes and research due to their reactivity . They are particularly useful in metal-catalyzed coupling reactions, which are widely used in the synthesis of complex organic molecules .

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSSOUZCUPXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(difluoromethyl)-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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